REACTION_CXSMILES
|
[P:1](Cl)(=[O:18])([O:10]CC1C=CC=CC=1)[O:2]CC1C=CC=CC=1.C([O:27][C:28]1[CH:33]=[C:32]([O:34]COCC)[C:31]([CH:39]([CH3:41])[CH3:40])=[CH:30][C:29]=1[C:42]1[N:46]([C:47]2[CH:48]=[C:49]3[C:53](=[CH:54][CH:55]=2)[N:52]([CH3:56])[CH:51]=[CH:50]3)[C:45](=[O:57])[N:44](C(OCC2C=CC=CC=2)=O)[N:43]=1)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[P:1]([OH:18])([OH:10])([O:34][C:32]1[CH:33]=[C:28]([OH:27])[C:29]([C:42]2[N:46]([C:47]3[CH:48]=[C:49]4[C:53](=[CH:54][CH:55]=3)[N:52]([CH3:56])[CH:51]=[CH:50]4)[C:45](=[O:57])[NH:44][N:43]=2)=[CH:30][C:31]=1[CH:39]([CH3:41])[CH3:40])=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCOCC)C(C)C)C1=NN(C(N1C=1C=C2C=CN(C2=CC1)C)=O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to produce pale yellow oil, which
|
Type
|
CUSTOM
|
Details
|
to give the
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
P(=O)(OC1=C(C=C(C(=C1)O)C1=NNC(N1C=1C=C2C=CN(C2=CC1)C)=O)C(C)C)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](Cl)(=[O:18])([O:10]CC1C=CC=CC=1)[O:2]CC1C=CC=CC=1.C([O:27][C:28]1[CH:33]=[C:32]([O:34]COCC)[C:31]([CH:39]([CH3:41])[CH3:40])=[CH:30][C:29]=1[C:42]1[N:46]([C:47]2[CH:48]=[C:49]3[C:53](=[CH:54][CH:55]=2)[N:52]([CH3:56])[CH:51]=[CH:50]3)[C:45](=[O:57])[N:44](C(OCC2C=CC=CC=2)=O)[N:43]=1)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[P:1]([OH:18])([OH:10])([O:34][C:32]1[CH:33]=[C:28]([OH:27])[C:29]([C:42]2[N:46]([C:47]3[CH:48]=[C:49]4[C:53](=[CH:54][CH:55]=3)[N:52]([CH3:56])[CH:51]=[CH:50]4)[C:45](=[O:57])[NH:44][N:43]=2)=[CH:30][C:31]=1[CH:39]([CH3:41])[CH3:40])=[O:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCOCC)C(C)C)C1=NN(C(N1C=1C=C2C=CN(C2=CC1)C)=O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to produce pale yellow oil, which
|
Type
|
CUSTOM
|
Details
|
to give the
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
P(=O)(OC1=C(C=C(C(=C1)O)C1=NNC(N1C=1C=C2C=CN(C2=CC1)C)=O)C(C)C)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |